molecular formula C126H238N26O22 B549185 Sinapultide CAS No. 138531-07-4

Sinapultide

Cat. No.: B549185
CAS No.: 138531-07-4
M. Wt: 2469.4 g/mol
InChI Key: QSIRXSYRKZHJHX-TWXHAJHVSA-N
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Description

Sinapultide (KL4) is a synthetic, 21-amino acid peptide designed to mimic the structure and function of human surfactant protein B (SP-B), a critical component of pulmonary surfactant . Its sequence (Lys-Leu-Leu-Leu-Leu repeated four times) enables hydrophobic interactions with phospholipids, reducing alveolar surface tension and preventing respiratory distress . With a molecular weight of 2469.40 (C₁₂₆H₂₃₈N₂₆O₂₂) and CAS number 138531-07-4, this compound is the active component of Lucinactant, an FDA-approved synthetic surfactant for neonatal respiratory distress syndrome (RDS) . It demonstrates superior resistance to oxidative stress and inactivation by serum proteins compared to natural SP-B, enhancing its therapeutic utility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of sinapultide involves preparing a polypeptide fragment and coupling it with a polypeptide resin. The process includes stepwise coupling of the polypeptide resin with the polypeptide fragment for three times, resulting in this compound resin. This resin is then cracked and purified to obtain pure this compound .

Industrial Production Methods

In industrial settings, this compound is often produced using solid-phase peptide synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification steps.

Chemical Reactions Analysis

Types of Reactions

Sinapultide primarily undergoes peptide bond formation and hydrolysis reactions. The synthesis involves coupling reactions to form peptide bonds between amino acids. Hydrolysis reactions are used to cleave the peptide from the resin during purification .

Common Reagents and Conditions

    Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide, are commonly used for peptide bond formation.

    Cleavage Reagents: Trifluoroacetic acid is often used to cleave the peptide from the resin.

    Purification Conditions: High-performance liquid chromatography is typically employed to purify the final product.

Major Products Formed

The primary product formed from these reactions is this compound itself, which is then formulated with phospholipids to create the drug lucinactant .

Scientific Research Applications

Treatment of Infant Respiratory Distress Syndrome

Sinapultide is primarily indicated for the treatment of IRDS, a significant cause of morbidity and mortality in preterm infants due to surfactant deficiency. The FDA approved Lucinactant, a formulation containing this compound, for clinical use in 2012. Clinical studies have demonstrated that Lucinactant significantly reduces the incidence of respiratory distress syndrome compared to other treatments .

Clinical Study Insights:

  • A pivotal trial showed that Lucinactant administration led to a reduction in the incidence of respiratory distress syndrome by approximately 17% compared to standard treatments .
  • Follow-up studies indicated that infants treated with Lucinactant had lower mortality rates associated with respiratory distress compared to those receiving alternative therapies .

Anti-Inflammatory Properties

Recent research has explored the anti-inflammatory effects of this compound beyond its surfactant properties. Studies have shown that this compound-loaded microbubbles combined with ultrasound treatment can significantly reduce inflammatory cytokines in models of acute lung injury induced by lipopolysaccharides (LPS) .

Key Findings:

  • Treatment with this compound-loaded microbubbles resulted in decreased levels of interleukin-6 and tumor necrosis factor-alpha, indicating a reduction in inflammation .
  • The combination therapy improved lung tissue morphology and function, suggesting potential applications in treating various lung injuries beyond IRDS .

Safety Profile

The safety profile of this compound has been evaluated through various preclinical and clinical studies. The combination of this compound-loaded microbubbles with ultrasound treatment demonstrated a favorable safety profile, with no significant adverse effects reported in animal models .

Safety Assessment:

  • Histological examinations post-treatment revealed no notable damage to vital organs such as the heart, liver, or kidneys, indicating that this compound does not exhibit systemic toxicity at therapeutic doses .

Mechanism of Action

Sinapultide functions by mimicking the activity of human lung surfactant protein B. It reduces surface tension at the air-liquid interface of the alveolar surfaces during respiration, stabilizing the alveoli against collapse. This action facilitates alveoli expansion and allows for efficient gas exchange. The compound also possesses anti-inflammatory properties and enhances host defense against infections .

Comparison with Similar Compounds

Structural and Functional Analogues

Lusupultide (Recombinant SP-C)

  • Structure: Recombinant surfactant protein C (SP-C), a 35-amino acid protein.
  • Function : Stabilizes phospholipid layers but lacks SP-B’s ability to organize surfactant membranes .
  • Not studied in neonates .

Animal-Derived Surfactants (Poractant Alfa, Beractant)

  • Composition : Extracted from bovine or porcine lungs, containing SP-B and SP-C .
  • Function : Effective in improving oxygenation but prone to inactivation by proteins and oxidation .
  • Clinical Performance: Trials showed oxygenation improvements but inconclusive mortality benefits. Immunogenicity risks exist due to animal origins .
  • Key Difference: Sinapultide’s synthetic nature eliminates batch variability and immunogenicity concerns, while offering enhanced oxidative stability .

Colfosceril Palmitate (Exosurf)

  • Composition : Synthetic phospholipid mixture without SP-B or SP-C analogues.
  • Function : Reduces surface tension but lacks peptide-mediated membrane organization.
  • Key Difference : this compound’s peptide component enables superior alveolar stabilization and resistance to inactivation .

Efficacy and Stability

Compound Key Components Resistance to Inactivation Clinical Status Notable Trials/Outcomes
This compound Synthetic SP-B analogue (KL4) High (oxidation, proteins) FDA-approved (Lucinactant) Phase III lavage trial for MAS underway
Lusupultide Recombinant SP-C Moderate Adult trials only No survival benefit in acute lung injury
Poractant Alfa Natural SP-B/SP-C (porcine) Low Approved for RDS Improved oxygenation in small trials
Colfosceril Phospholipids only Low Discontinued Failed adult trials due to poor delivery

Advantages of this compound Over Competitors

Synthetic Stability : Resists inactivation by reactive oxygen species and serum proteins, critical in inflammatory lung environments .

Reduced Immunogenicity: No animal-derived components, minimizing allergy risks .

Multifunctional Applications : Used in stable lipid microbubbles (1.82 ± 0.15 μm diameter) for ultrasound imaging, demonstrating versatility beyond surfactant therapy .

Biological Activity

Sinapultide, also known as KL4 peptide, is a synthetic peptide designed to mimic the human surfactant protein B (SP-B). Its primary application is in the treatment of respiratory distress syndrome (RDS) and other pulmonary conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic efficacy, and safety profile, supported by relevant case studies and research findings.

This compound functions by enhancing lung function through several mechanisms:

  • Mimicking Surfactant Proteins : this compound mimics SP-B, which is crucial for reducing surface tension in the alveoli, thus preventing alveolar collapse and improving gas exchange .
  • Anti-inflammatory Properties : Studies indicate that this compound reduces inflammation by inhibiting neutrophil transmigration into the alveoli, thereby decreasing lung injury and permeability .
  • Cytokine Regulation : this compound has been shown to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in models of lung injury, suggesting its role in modulating inflammatory responses .

Therapeutic Efficacy

This compound has been evaluated in various clinical and preclinical studies for its effectiveness in treating RDS and other pulmonary disorders. Below are key findings from significant studies:

1. Clinical Trials

  • Lucinactant vs. Other Surfactants : In a multicenter randomized controlled trial comparing lucinactant (which contains this compound) to traditional surfactants like beractant and colfosceril, lucinactant demonstrated a lower mortality rate at one year corrected age (19.4% vs. 24.2% for poractant) among very preterm infants .
  • Safety Profile : The trials reported adverse events primarily related to prematurity rather than this compound itself, indicating a favorable safety profile .

2. Preclinical Studies

  • Animal Models : In murine models of acute lung injury induced by lipopolysaccharides (LPS), this compound-loaded microbubbles combined with ultrasound treatment significantly improved lung function metrics such as wet/dry weight ratios and reduced inflammatory cytokine levels compared to control groups .
StudyTreatmentKey Findings
This compound + UltrasoundReduced TNF-α and IL-6; improved SP-A expression; enhanced cell viability
KL4-SurfactantDecreased neutrophil influx; improved lung permeability; reduced inflammation

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1 : A cohort study involving preterm infants treated with lucinactant showed rapid improvements in oxygenation levels (FiO2) within hours post-treatment. Most infants exhibited sustained improvements without significant adverse effects .
  • Case Study 2 : In another study focusing on very low birth weight infants receiving this compound-based treatments, the incidence of RDS was significantly lower compared to historical controls treated with non-peptide surfactants .

Safety Profile

The safety of this compound has been assessed through various studies:

  • Adverse Events : The most common adverse events were related to prematurity complications rather than direct effects of this compound. Serious adverse events were rare .
  • Toxicology Studies : Nonclinical studies indicated respiratory distress as a common finding but did not attribute this directly to this compound administration, suggesting that its safety profile is comparable to existing surfactants used in clinical practice .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for characterizing Sinapultide’s structural stability under physiological conditions?

  • Methodological Answer : Structural stability can be assessed using circular dichroism (CD) spectroscopy to monitor secondary structure changes, nuclear magnetic resonance (NMR) for atomic-level resolution of conformational shifts, and molecular dynamics (MD) simulations to predict behavior in physiological environments. For reproducibility, ensure buffer conditions (e.g., pH, ionic strength) mimic in vivo parameters, and report deviations exceeding ±5% .

Q. Which in vitro models are most appropriate for initial assessment of this compound’s biological activity?

  • Methodological Answer : Prioritize cell lines with well-characterized target receptor expression (e.g., HEK293 for GPCR studies) or primary cell cultures to preserve physiological relevance. Validate model suitability using knockdown/knockout controls and dose-response assays. Include negative controls (e.g., scrambled peptides) to isolate specific effects .

Q. What standardized protocols exist for quantifying this compound’s purity and aggregation state during synthesis?

  • Methodological Answer : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 280 nm) for purity assessment. Dynamic light scattering (DLS) or size-exclusion chromatography (SEC) can detect aggregation. Report retention times, column specifications, and calibration curves for reproducibility .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported binding affinities (Kd) of this compound across experimental models?

  • Methodological Answer : Variability often arises from assay conditions (e.g., temperature, buffer composition) or receptor density differences. Normalize data using internal standards (e.g., reference ligands) and apply statistical models (e.g., mixed-effects regression) to account for inter-study variability. Replicate experiments across ≥3 independent labs to confirm findings .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound efficacy studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to estimate EC50 and Hill coefficients. For heteroscedastic data, apply weighted least squares or Bayesian hierarchical modeling. Report 95% confidence intervals and goodness-of-fit metrics (e.g., R<sup>2</sup>, AIC). Avoid dichotomizing results as "significant/non-significant" without context .

Q. How should researchers design experiments to isolate this compound’s target-specific effects from off-target interactions in complex systems?

  • Methodological Answer : Combine genetic (e.g., CRISPR-Cas9 knockouts) and pharmacological (e.g., selective inhibitors) approaches. Use isothermal titration calorimetry (ITC) to validate binding specificity and label-free biosensors (e.g., SPR) to monitor real-time interactions. Include orthogonal assays (e.g., fluorescence polarization) to cross-verify results .

Q. What strategies optimize this compound’s bioavailability in preclinical models while minimizing enzymatic degradation?

  • Methodological Answer : Modify peptide backbone via D-amino acid substitution or PEGylation. Assess stability in serum-containing media over 24–72 hours. Use LC-MS/MS to quantify intact peptide levels and model pharmacokinetics using compartmental analysis. Compare routes of administration (e.g., intravenous vs. subcutaneous) for optimal exposure .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address variability in this compound’s IC50 values across independent studies?

  • Methodological Answer : Conduct meta-analysis with stringent inclusion criteria (e.g., identical assay protocols). Calculate standardized mean differences (SMDs) and assess heterogeneity via I<sup>2</sup> statistics. If heterogeneity >50%, perform subgroup analysis by experimental variables (e.g., cell type, incubation time) .

Q. What computational tools are effective for predicting this compound’s interaction with non-canonical targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with flexibility-enabled scoring functions. Validate predictions via mutagenesis (e.g., alanine scanning) and surface plasmon resonance (SPR). Cross-reference results with databases like STRING or STITCH to identify plausible biological pathways .

Q. Experimental Design and Reporting Standards

Q. What minimal data must be included in publications to ensure reproducibility of this compound studies?

  • Methodological Answer : Report exact peptide sequences, synthesis/purification methods, and batch-to-batch variability. Provide raw data (e.g., kinetic curves, chromatograms) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use controlled vocabularies (e.g., ChEBI IDs) .

Q. How can researchers validate this compound’s mechanism of action when conflicting hypotheses exist in the literature?

  • Methodological Answer : Apply convergent functional genomics by integrating transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data. Use pathway enrichment analysis (e.g., DAVID, GSEA) to identify consensus mechanisms. Employ loss-of-function (e.g., siRNA) and gain-of-function (e.g., overexpression) models to test causality .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H238N26O22/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174)/t85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRXSYRKZHJHX-TWXHAJHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H238N26O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160707
Record name Sinapultide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Endogenous pulmonary surfactant lowers surface tension at the air-liquid interface of the alveolar surfaces during respiration and stabilizes the alveoli against collapse at resting transpulmonary pressures. A deficiency of pulmonary surfactant in premature infants results in RDS. Surfaxin, the drug in which this protein is included, compensates for the deficiency of surfactant and restores surface activity to the lungs of these infants. To explore the mechanisms of protection that this sinapultide offers against RDS, in vitro assays were performed with human and murine endothelial cell monolayers, and polymorphonuclear leukocyte (PMN) transmigration in the presence or absence of KL(4)-surfactant or lipid controls was studied. Based on morphology, histopathology, white blood cell count, percentage of PMNs, and protein concentration in bronchoalveolar lavage fluid, the results that showed KL(4)-surfactant, blocked neutrophil influx into alveoli and thus prevented lung injury. Additionally, in vitro assays demonstrated KL(4)-surfactant decreased neutrophil transmigration at the endothelial cell level. KL(4)-surfactant diminished inflammation and lung permeability when compared with controls in both mouse models of lung injury. Evidence suggests the anti-inflammatory mechanism of the KL(4)-peptide is achieved through inhibition of PMN transmigration through the endothelium.
Record name Sinapultide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

138531-07-4
Record name Sinapultide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138531074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinapultide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sinapultide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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